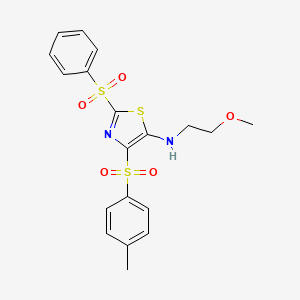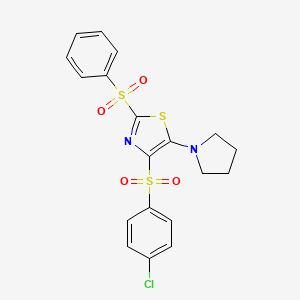![molecular formula C16H16N2S B6523483 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 950380-64-0](/img/structure/B6523483.png)
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is an organic compound that is used in various scientific and laboratory experiments. It is a crystalline solid with a molecular weight of 284.38 g/mol and a melting point of 118-120°C. The compound is used in research applications such as drug synthesis and development, and as a reagent in organic synthesis. It is also used in the biochemical and physiological studies of various drugs and compounds.
Scientific Research Applications
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is used in various scientific research applications, including drug synthesis and development, organic synthesis, and biochemical and physiological studies. In drug synthesis and development, it is used as a reagent in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In organic synthesis, it is used as a reagent in the synthesis of various organic compounds, such as polymers and dyes. In biochemical and physiological studies, it is used to study the biochemical and physiological effects of various drugs and compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is not fully understood. However, it is believed that the compound may act as a receptor antagonist, meaning that it binds to specific receptors in the body and blocks their activity. Additionally, it may act as an enzyme inhibitor, meaning that it binds to specific enzymes in the body and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer effects, as well as effects on the immune system. Additionally, it may have effects on the central nervous system, as well as on the cardiovascular and gastrointestinal systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. However, the compound is not water-soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research on 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its structure-activity relationship could lead to the development of more potent analogs. Finally, further research into its synthesis and purification could lead to the development of more efficient and cost-effective methods.
Synthesis Methods
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be synthesized from a variety of starting materials, including 4-methylbenzenesulfonyl chloride, phenylethylamine, and sodium hydroxide. The reaction is conducted in a two-step process: first, 4-methylbenzenesulfonyl chloride is reacted with phenylethylamine in the presence of sodium hydroxide to form 4-methylbenzenesulfonamide; then, the sulfonamide is heated in the presence of sulfuric acid to form 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole.
properties
IUPAC Name |
4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCEFKFAHWSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-((1-phenylethyl)thio)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523486.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)
![5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523496.png)